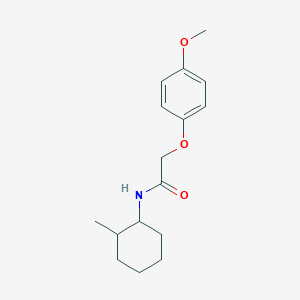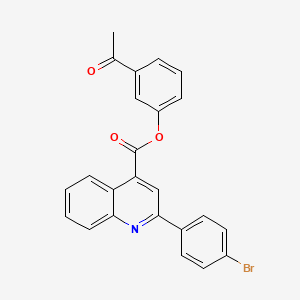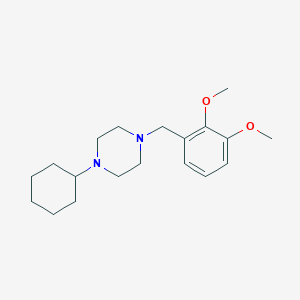
2-(4-methoxyphenoxy)-N-(2-methylcyclohexyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxyphenoxy)-N-(2-methylcyclohexyl)acetamide is an organic compound with a complex structure that includes a methoxyphenoxy group and a methylcyclohexyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenoxy)-N-(2-methylcyclohexyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxyphenol and 2-methylcyclohexylamine.
Formation of Intermediate: 4-methoxyphenol is reacted with chloroacetic acid to form 2-(4-methoxyphenoxy)acetic acid.
Amidation Reaction: The intermediate 2-(4-methoxyphenoxy)acetic acid is then reacted with 2-methylcyclohexylamine under appropriate conditions to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Reactors: Utilizing large-scale reactors to handle the reagents and intermediates.
Optimized Conditions: Optimizing reaction conditions such as temperature, pressure, and pH to maximize yield and purity.
Purification: Employing purification techniques like recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenoxy)-N-(2-methylcyclohexyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The acetamide group can be reduced to form amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like halogens or nitro groups under acidic or basic conditions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-(4-Methoxyphenoxy)-N-(2-methylcyclohexyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism by which 2-(4-methoxyphenoxy)-N-(2-methylcyclohexyl)acetamide exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of biochemical pathways, potentially affecting processes like inflammation or pain signaling.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenoxy)acetic acid: Shares the methoxyphenoxy group but lacks the acetamide and cyclohexyl groups.
N-(2-Methylcyclohexyl)acetamide: Contains the acetamide and cyclohexyl groups but lacks the methoxyphenoxy group.
Uniqueness
This detailed overview provides a comprehensive understanding of 2-(4-methoxyphenoxy)-N-(2-methylcyclohexyl)acetamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C16H23NO3 |
|---|---|
Molecular Weight |
277.36 g/mol |
IUPAC Name |
2-(4-methoxyphenoxy)-N-(2-methylcyclohexyl)acetamide |
InChI |
InChI=1S/C16H23NO3/c1-12-5-3-4-6-15(12)17-16(18)11-20-14-9-7-13(19-2)8-10-14/h7-10,12,15H,3-6,11H2,1-2H3,(H,17,18) |
InChI Key |
JLFCPBFJVFZNQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1NC(=O)COC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2,8-dimethylquinoline-3-carbohydrazide](/img/structure/B10882342.png)
![4-Bromo-2-{[4-(2-nitrobenzyl)piperazin-1-yl]methyl}phenol](/img/structure/B10882357.png)
![1-[3-(dibutylamino)propyl]-5-(4-ethylphenyl)-3-hydroxy-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10882360.png)
![2-(biphenyl-4-yloxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B10882368.png)
![4-({4-[(4-Nitrobenzoyl)oxy]phenyl}sulfonyl)phenyl 4-nitrobenzoate](/img/structure/B10882371.png)
![3-{[(E)-(4-ethoxyphenyl)methylidene]amino}-2-[(2-methylphenoxy)methyl]quinazolin-4(3H)-one](/img/structure/B10882380.png)
![Methyl 4-[({[5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B10882389.png)
![2,6-Diiodo-4-{[2-methyl-5-oxo-1,3-oxazol-4(5H)-yliden]methyl}phenyl acetate](/img/structure/B10882390.png)
![ethyl 2-({[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}amino)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B10882396.png)


![1-(3-Methylcyclohexyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B10882413.png)
methanone](/img/structure/B10882415.png)
